molecular formula C17H16I2O4 B041163 Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate CAS No. 85828-82-6

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate

Cat. No.: B041163
CAS No.: 85828-82-6
M. Wt: 538.11 g/mol
InChI Key: BCLWYRUGYYCELP-UHFFFAOYSA-N
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Description

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate is a chemical compound with the molecular formula C17H16I2O4 and a molecular weight of 538.11 g/mol. This compound is a derivative of 3,5-diiodo thyroacetic acid and is known for its applications in the preparation of bifunctional thyrointegrin inhibitors .

Preparation Methods

The synthesis of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate typically involves the esterification of 3,5-diiodo-4-(4-methoxyphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate has several scientific research applications:

    Chemistry: It is used in the synthesis of bifunctional thyrointegrin inhibitors, which are important in studying thyroid hormone analogs and their interactions with integrins.

    Biology: The compound is utilized in biological studies to investigate the effects of thyroid hormone analogs on cellular processes.

    Medicine: Research into its potential therapeutic applications, particularly in the context of thyroid-related disorders, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes that leverage its unique chemical properties

Mechanism of Action

The mechanism of action of ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate involves its interaction with thyroid hormone receptors and integrins. The compound mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various cellular pathways, including those involved in metabolism, growth, and differentiation .

Comparison with Similar Compounds

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate can be compared with other similar compounds such as:

    3,5-Diiodo thyroacetic acid: A precursor in the synthesis of this compound, with similar thyroid hormone analog properties.

    Triiodothyronine: Another thyroid hormone analog with distinct biological activities.

    Thyroxine: A well-known thyroid hormone with broader physiological effects.

The uniqueness of this compound lies in its specific structural modifications, which confer unique binding properties and biological activities compared to other thyroid hormone analogs .

Biological Activity

Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate, also known as 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester, is a compound with notable biological activity primarily due to its structural similarity to thyroid hormones. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H15I2O3, with a molecular weight of 538.12 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the benzene ring and a methoxy group at the para position, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Diiodinated Phenol : Starting from a suitable phenolic compound, iodine is introduced at the 3 and 5 positions using electrophilic aromatic substitution.
  • Methoxylation : The para position is then substituted with a methoxy group through methylation reactions.
  • Esterification : Finally, the compound is esterified with ethyl acetate to yield the final product.

This synthetic pathway highlights the compound's role as an intermediate in the development of thyroid hormone analogs, crucial for studying thyroid function and disorders.

Biological Mechanisms

This compound exhibits several biological activities:

  • Thyroid Hormone Mimetic Activity : Due to its structural resemblance to thyroid hormones like thyroxine (T4), it can interact with thyroid hormone receptors, influencing metabolic processes and gene expression associated with thyroid function.
  • Antitumor Activity : Research indicates that related compounds can disrupt microtubule assembly in cancer cells, leading to apoptosis. For instance, methyl-3,5-diiodo-4-(4'-methoxy-phenoxy)benzoate (DIME), a structural analog, has been shown to induce cell death in tumor cells without affecting normal cells . This selectivity could be beneficial in cancer therapies.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves apoptosis induction via caspase activation and disruption of microtubule dynamics .
  • Animal Models : In vivo studies suggest that derivatives of this compound exhibit low toxicity in normal tissues while effectively targeting tumor cells. This characteristic makes it a promising candidate for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes key compounds related to this compound:

Compound Name Molecular Formula Biological Activity
This compoundC16H15I2O3Thyroid hormone analog; potential antitumor activity
Thyroxine (Tetraiodothyronine)C15H11I4NNaturally occurring thyroid hormone
Triiodothyronine (T3)C15H12I3NActive form of thyroid hormone
DIMEC16H14I2O3Induces apoptosis in tumor cells

Properties

IUPAC Name

ethyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16I2O4/c1-3-22-16(20)10-11-8-14(18)17(15(19)9-11)23-13-6-4-12(21-2)5-7-13/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLWYRUGYYCELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235109
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85828-82-6
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85828-82-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Record name Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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